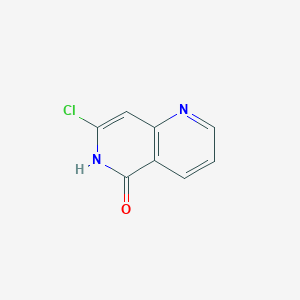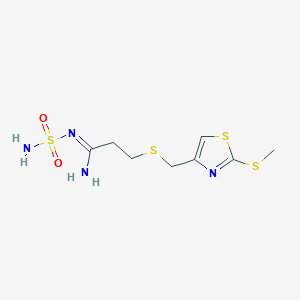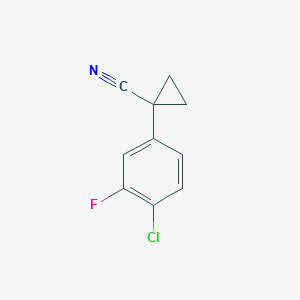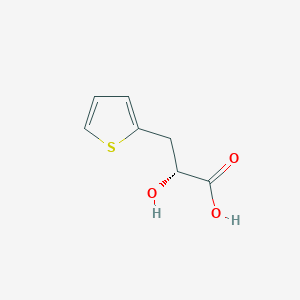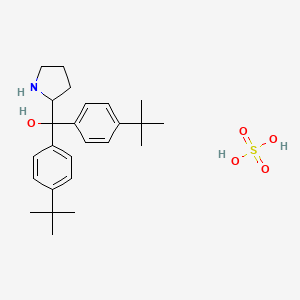
(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-(4,4'-ジイソブチルフェニル)ピロリジンメタノール硫酸塩は、ピロリジン環、イソブチル置換基を持つフェニル基、メタノール硫酸基を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
(2S)-(4,4'-ジイソブチルフェニル)ピロリジンメタノール硫酸塩の合成は、通常、ピロリジン環の構築に続き、フェニル基とメタノール硫酸基の導入を行います。一般的な方法には、適切な前駆体(アミノアルコールなど)を酸性条件下で環化してピロリジン環を形成する方法が含まれます。続く官能基化工程で、フェニル基とメタノール硫酸基を導入します。
工業生産方法
この化合物の工業生産には、収率を最大化し、有害な試薬の使用を最小限に抑えるように最適化された合成経路が採用される場合があります。イリジウムまたはロジウム触媒を含むものなど、触媒的方法を適用することで、環化および官能基化工程の効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methanol sulfate groups. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the phenyl and methanol sulfate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Catalytic methods, such as those involving iridium or rhodium catalysts, can be employed to enhance the efficiency of the cyclization and functionalization steps.
化学反応の分析
反応の種類
(2S)-(4,4'-ジイソブチルフェニル)ピロリジンメタノール硫酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、潜在的に異なる誘導体につながります。
置換: フェニル環とピロリジン環は、新しい置換基を導入するために置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化剤と求核剤は、置換反応で一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はフェニル環またはピロリジン環にさまざまな官能基を導入する可能性があります。
科学研究への応用
(2S)-(4,4'-ジイソブチルフェニル)ピロリジンメタノール硫酸塩は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用の研究に使用できます。
工業: ユニークな特性を持つ特殊化学品や材料の製造に使用される場合があります。
科学的研究の応用
(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
(2S)-(4,4'-ジイソブチルフェニル)ピロリジンメタノール硫酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。ピロリジン環は、天然の基質や阻害剤を模倣することができ、化合物が生物学的経路を調節することを可能にします。フェニル基とメタノール硫酸基は、化合物の結合親和性と特異性に貢献します。
類似化合物との比較
類似化合物
(2S)-(4,4'-ジ-tert-ブチルフェニル)ピロリジンメタノール硫酸塩: 構造は似ていますが、イソブチル基の代わりにtert-ブチル基を持っています。
ピロリジン-2-オン: 異なる官能基を持つより単純なピロリジン誘導体。
ピロリジン-2,5-ジオン: ピロリジン環に付加的なカルボニル基を持つ化合物。
独自性
(2S)-(4,4'-ジイソブチルフェニル)ピロリジンメタノール硫酸塩は、その置換基の特定の配置により、独特の化学的および生物学的特性を付与することで、ユニークです。イソブチル基は、化合物の反応性と結合特性に影響を与える可能性のある立体障害と疎水性相互作用を提供します。
特性
分子式 |
C25H37NO5S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
bis(4-tert-butylphenyl)-pyrrolidin-2-ylmethanol;sulfuric acid |
InChI |
InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4) |
InChIキー |
NKXIHTCNPSWHRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)

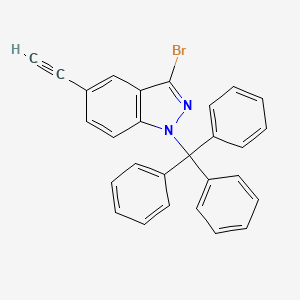

![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
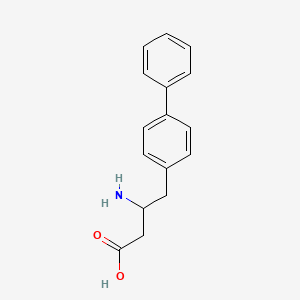
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
